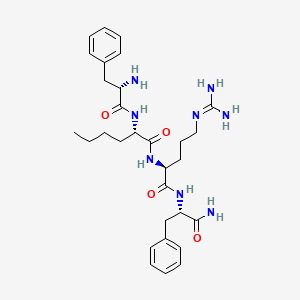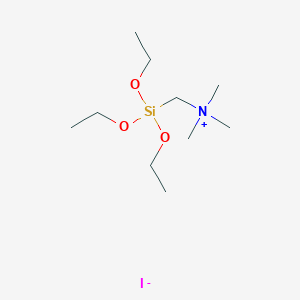![molecular formula C11H5N5O2 B14420263 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile CAS No. 80172-39-0](/img/structure/B14420263.png)
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route starts with the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions . The pathways affected by this compound depend on the specific biological context and the targets involved .
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile can be compared with other pteridine derivatives, such as:
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
7,8-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carboxaldehyde:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
80172-39-0 |
|---|---|
Molecular Formula |
C11H5N5O2 |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2,4-dioxo-1H-benzo[g]pteridine-8-carbonitrile |
InChI |
InChI=1S/C11H5N5O2/c12-4-5-1-2-6-7(3-5)14-9-8(13-6)10(17)16-11(18)15-9/h1-3H,(H2,14,15,16,17,18) |
InChI Key |
IVEZWEYXGZXWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)










![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
